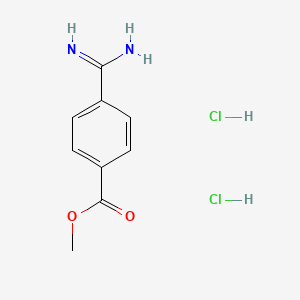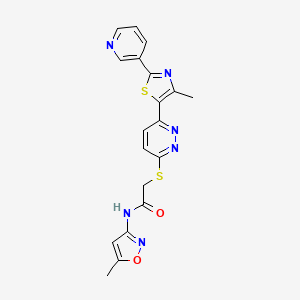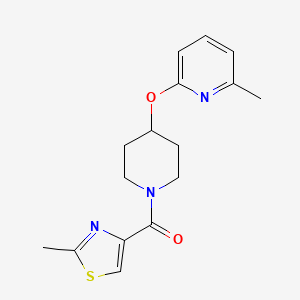
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multiple steps, including the formation of the piperidine, pyridine, and thiazole rings, followed by their assembly into the final compound. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Formation of the Pyridine Ring: Pyridine rings can be synthesized via methods such as the Hantzsch pyridine synthesis, which involves the condensation of aldehydes, ammonia, and β-ketoesters.
Formation of the Thiazole Ring: Thiazole rings are often synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and acids or bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.
Industry
In industry, this compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its complex structure and reactivity make it a versatile intermediate for various industrial applications.
作用机制
The mechanism of action of (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.
相似化合物的比较
Similar Compounds
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone: This compound is unique due to its specific combination of piperidine, pyridine, and thiazole rings.
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanol: A similar compound with a hydroxyl group instead of a methanone group.
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methylamine: Another similar compound with an amine group.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical reactivity. Its combination of heterocyclic rings provides a versatile scaffold for the development of new compounds with tailored properties.
属性
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-4-3-5-15(17-11)21-13-6-8-19(9-7-13)16(20)14-10-22-12(2)18-14/h3-5,10,13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHASJIOUYUQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
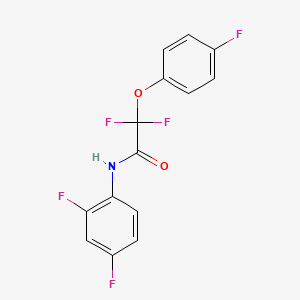
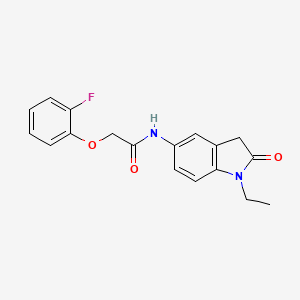
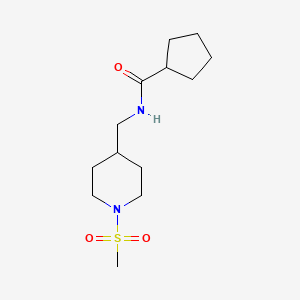
![2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2700236.png)
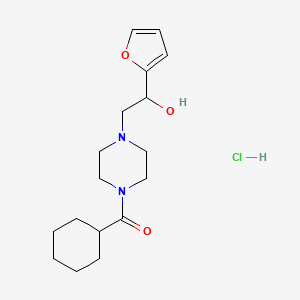
![3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2700241.png)
![2-amino-1-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2700242.png)
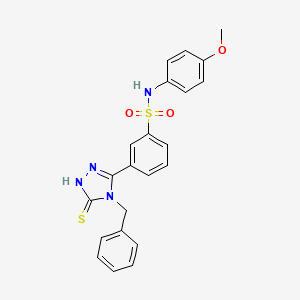
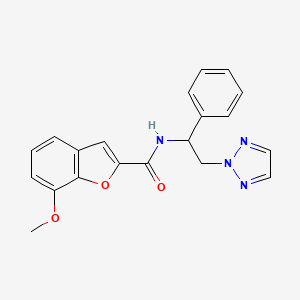
![ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2700246.png)
![7-hexyl-8-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2700248.png)
![2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2700249.png)
